Product packaging for Acetic acid, 3-chlorobutyl ester(Cat. No.:CAS No. 2203-36-3)

Acetic acid, 3-chlorobutyl ester

Cat. No.: B14751840
CAS No.: 2203-36-3
M. Wt: 150.60 g/mol
InChI Key: UDSOIUSFQZZUPF-UHFFFAOYSA-N
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Description

Significance and Context in Ester Chemistry Research

Esters are a fundamental class of organic compounds, widely recognized for their applications ranging from fragrances and flavorings to solvents and pharmaceuticals. orgsyn.org Halogenated esters, such as Acetic acid, 3-chlorobutyl ester, introduce a reactive halogen handle, significantly expanding their synthetic utility beyond that of their non-halogenated counterparts. The presence of the chlorine atom provides a site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This dual reactivity makes them valuable intermediates in the synthesis of more complex molecules. chemimpex.comsciencemadness.org

Historical Perspectives on Halogenated Ester Investigations

The study of esters dates back to the 19th century with the development of Fischer esterification, a classic method involving the acid-catalyzed reaction of a carboxylic acid and an alcohol. wvu.edu The investigation of halogenated organic compounds also has a long history, with the first synthesis of dichloromethane (B109758) in 1839. wikipedia.org The systematic study of halohydrins, compounds containing a halogen and a hydroxyl group on adjacent carbons, began to provide a deeper understanding of the chemistry of molecules bearing both a halogen and an oxygen-containing functional group. wikipedia.org The development of methods for the synthesis of haloalkyl esters, such as the reaction of saturated cyclic ethers with carboxylic acids and hydrogen halides, further propelled the exploration of this class of compounds. google.com Early research into chlorinated compounds was often driven by their various industrial applications, and over time, the unique reactivity of molecules like this compound has been increasingly appreciated in the context of fine chemical and pharmaceutical synthesis. nih.govnih.gov

Chemical Profile of this compound

Nomenclature and Structural Formula

IUPAC Name: 3-chlorobutyl acetate (B1210297) chemimpex.com

Synonyms: this compound; 3-chloro-1-butanol acetate; 1-Butanol, 3-chloro-, acetate chemimpex.com

CAS Number: 2203-36-3 chemimpex.com

Molecular Formula: C₆H₁₁ClO₂ chemimpex.com

Molecular Weight: 150.60 g/mol chemimpex.com

Structural Formula: Generated code

Physicochemical Properties

The physicochemical properties of this compound are summarized in the interactive table below. These properties are crucial for its handling, purification, and use in chemical reactions.

PropertyValue
Molecular Weight 150.60 g/mol chemimpex.com
XLogP3-AA 1.5 chemimpex.com
Hydrogen Bond Donor Count 0 chemimpex.com
Hydrogen Bond Acceptor Count 2 chemimpex.com
Rotatable Bond Count 4 chemimpex.com
Exact Mass 150.0447573 Da chemimpex.com
Monoisotopic Mass 150.0447573 Da chemimpex.com
Topological Polar Surface Area 26.3 Ų chemimpex.com
Heavy Atom Count 9 chemimpex.com

Synthesis and Purification

Synthetic Methodologies

The synthesis of this compound can be achieved through several established esterification methods.

Fischer Esterification

A primary route for the synthesis of this compound is the Fischer esterification of 3-chlorobutanol with acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. wvu.educhemistrysteps.comathabascau.ca

Reaction Scheme: CH₃COOH + HO-CH₂-CH₂-CH(Cl)-CH₃ ⇌ CH₃COOCH₂CH₂CH(Cl)-CH₃ + H₂O

Reaction with Acyl Chlorides

An alternative and often faster method involves the reaction of 3-chlorobutanol with acetyl chloride. This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.netyoutube.com

Reaction Scheme: CH₃COCl + HO-CH₂-CH₂-CH(Cl)-CH₃ → CH₃COOCH₂CH₂CH(Cl)-CH₃ + HCl

Purification Techniques

Following synthesis, this compound is typically purified to remove unreacted starting materials, catalysts, and byproducts.

Distillation

Fractional distillation under reduced pressure is a common method for purifying this compound. orgsyn.orggoogle.com This technique separates compounds based on their boiling points, and performing it under vacuum allows for distillation at lower temperatures, which can prevent decomposition of the product.

Chromatographic Methods

For higher purity requirements, column chromatography can be employed. This technique separates the desired ester from impurities based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the different sets of protons. The methyl protons of the acetyl group would appear as a singlet, while the protons on the butyl chain would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The proton on the carbon bearing the chlorine atom would likely appear as a multiplet at a downfield chemical shift compared to the other methylene (B1212753) protons due to the deshielding effect of the electronegative chlorine atom. chemimpex.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at a significantly downfield chemical shift. The carbon atom bonded to the chlorine atom would also be shifted downfield compared to the other sp³ hybridized carbons in the butyl chain. chemicalbook.comdocbrown.infodocbrown.info

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations would appear in the 1000-1300 cm⁻¹ region. The presence of the C-Cl bond would likely give rise to a weaker absorption in the fingerprint region (below 800 cm⁻¹). chemimpex.comgoogle.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (150.60 amu). The fragmentation pattern would likely involve the loss of the acetyl group, the chloroalkyl chain, or smaller fragments, providing further structural information. libretexts.orglibretexts.orgresearchgate.net

Chemical Reactivity and Transformations

Reactions at the Ester Functional Group

The ester group in this compound can undergo typical ester reactions.

Hydrolysis

Under acidic or basic conditions, the ester can be hydrolyzed back to acetic acid and 3-chlorobutanol. Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt and the alcohol. orgsyn.org

Reactions Involving the Chloro Group

The chlorine atom in this compound serves as a leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution

The compound can react with various nucleophiles, leading to the displacement of the chloride ion. This allows for the introduction of a wide range of functional groups, such as azides, cyanides, and alkoxides, at the 3-position of the butyl chain. This reactivity makes it a useful building block in organic synthesis. youtube.com

Applications in Organic Synthesis

Use as a Solvent

While not its primary application, the structural characteristics of this compound, being a relatively polar and non-protic molecule, could allow it to function as a solvent for certain organic reactions. Its ester functionality provides some solvating power for polar compounds. chemimpex.comsciencemadness.org

Role as a Synthetic Intermediate

The most significant application of this compound in organic chemistry is as a synthetic intermediate. Its bifunctional nature allows for sequential or chemoselective reactions. For instance, the chloro group can be displaced by a nucleophile, followed by hydrolysis of the ester to unmask a hydroxyl group, leading to the formation of substituted butanols. This makes it a valuable precursor for the synthesis of pharmaceuticals and other complex organic molecules. chemimpex.comsciencemadness.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO2 B14751840 Acetic acid, 3-chlorobutyl ester CAS No. 2203-36-3

Properties

CAS No.

2203-36-3

Molecular Formula

C6H11ClO2

Molecular Weight

150.60 g/mol

IUPAC Name

3-chlorobutyl acetate

InChI

InChI=1S/C6H11ClO2/c1-5(7)3-4-9-6(2)8/h5H,3-4H2,1-2H3

InChI Key

UDSOIUSFQZZUPF-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)C)Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Esterification Routes to Acetic Acid, 3-Chlorobutyl Ester

Esterification represents a primary and widely studied method for the synthesis of this compound and its isomers. These methods involve the reaction of a carboxylic acid or its derivative with an alcohol, in this case, a chlorobutanol (B1668791), or the reaction of an olefin with a carboxylic acid.

Acid-Catalyzed Esterification of 3-Chlorobutanol with Acetic Acid

The direct esterification of 3-chlorobutanol with acetic acid in the presence of an acid catalyst is a fundamental approach to forming this compound. This reaction, known as Fischer esterification, is an equilibrium-driven process. masterorganicchemistry.com Common acid catalysts for this type of reaction include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comntnu.no The use of an excess of one of the reactants, typically the alcohol, or the removal of water as it is formed can shift the equilibrium towards the product side, thereby increasing the yield of the ester. masterorganicchemistry.com

The reaction mechanism involves the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol, 3-chlorobutanol, then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Ion-exchange resins, such as Amberlyst-15, have also been employed as heterogeneous catalysts for the esterification of acetic acid with butanol isomers. researchgate.netbcrec.id These solid acid catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse. researchgate.net

Esterification of Olefins with Acetic Acid for Halogenated Butyl Esters

An alternative to using chlorobutanol is the direct esterification of olefins with acetic acid. This method can lead to the formation of various ester products, and the regioselectivity of the addition across the double bond is a critical factor. The reaction of butenes with acetic acid in the presence of an acid catalyst can produce butyl acetates. For instance, the esterification of 1-butene (B85601) with acetic acid can yield sec-butyl acetate (B1210297). e3s-conferences.org

The reaction of olefins with a combination of a carboxylic acid and a source of halogen can lead to the formation of haloesters. While direct synthesis of this compound from a specific butene isomer and acetic acid in the presence of a chlorine source is not extensively detailed in the provided results, the general principle of halo-esterification of olefins is established. The mechanism typically involves the formation of a carbocation intermediate upon protonation of the olefin, which can then be attacked by the carboxylic acid and a halide ion.

The use of Brønsted acidic ionic liquids as catalysts has been explored for the esterification of olefins with acetic acid, offering high conversion and selectivity under certain conditions. ionike.com

Single-Pot Conversions for Chlorobutyl Ester Formation

One-pot synthetic strategies offer significant advantages in terms of efficiency and reduced waste. A notable one-pot method involves the conversion of a diol, such as 1,3-butanediol, to a chlorohydrin ester. tandfonline.comtandfonline.com In this process, a reagent like chlorotrimethylsilane (B32843) (CTMS) can act as both a chlorinating agent and a solvent. tandfonline.comtandfonline.com The reaction proceeds through an initial esterification of one of the hydroxyl groups of the diol with a carboxylic acid, followed by chlorination of the remaining hydroxyl group. tandfonline.com

This methodology has been shown to be effective for a variety of carboxylic acids and can produce a mixture of regioisomeric chlorohydrin esters. tandfonline.comresearchgate.net The regioselectivity of the chlorination step is a key aspect of this synthesis.

Another single-pot procedure enables the conversion of carboxylic acids to their corresponding 4-chlorobutyl esters. nih.gov This method proceeds through an intermediate acid chloride which is not isolated, and the reaction conditions are mild enough to be compatible with other functional groups like double bonds and aromatic methoxy (B1213986) groups. nih.gov

Influence of Carboxylic Acid Structure on Regioselectivity in Chlorohydrin Ester Synthesis

In the one-pot synthesis of chlorohydrin esters from 1,3-butanediol, the structure of the carboxylic acid has a pronounced effect on the regioselectivity of the chlorination. tandfonline.comtandfonline.com Specifically, the pKa of the carboxylic acid influences the distribution of the resulting 2-chloro and 1-chloro regioisomers. tandfonline.comtandfonline.com

Research has shown that carboxylic acids with low pKa values (i.e., stronger acids) tend to favor the formation of the 2-chloro regioisomer. tandfonline.comtandfonline.com Conversely, carboxylic acids with higher pKa values (weaker acids) lead to a higher proportion of the 1-chloro regioisomer, with yields reaching up to 80%. tandfonline.comtandfonline.com This observation is consistent with a proposed mechanism involving the formation of a cyclic intermediate. tandfonline.com

Table 1: Influence of Carboxylic Acid on Regioisomeric Ratio in Chlorohydrin Ester Synthesis from 1,3-Butanediol researchgate.net

EntryR in RCOOHYield (%) of 4-Chloro-2-butyl esterYield (%) of 3-Chloro-1-butyl ester
aCCl₃2166
bCHCl₂2761
cCH₂Cl3751
dCH₂F4046
eCH(CH₃)₂5234
fC₂H₅5734
gC₃H₇5532
hC₄H₉5927
iC₅H₁₁6031
jC(CH₃)₃6227
kC₆H₁₃6328
lC₁₁H₂₃6224
mC₁₅H₃₁6422
nC₁₇H₃₅6918

Data determined by GC using tridecane (B166401) as an internal standard. Reaction conditions: 80°C, 48h. researchgate.net

Alternative Synthetic Pathways

Beyond direct esterification, other chemical transformations can lead to the formation of chlorobutyl esters.

Acylative Cleavage Reactions Leading to Chlorobutyl Esters

Acylative cleavage of cyclic ethers provides a powerful route to haloesters. For instance, the reaction of tetrahydrofuran (B95107) with acetic acid and hydrochloric acid in the presence of a Friedel-Crafts catalyst like stannic chloride can produce 4-chlorobutyl acetate. google.com Similarly, the reaction of cyclic ethers with acid chlorides in the presence of a catalyst such as lanthanum(III) nitrate (B79036) hexahydrate under solvent-free conditions has been shown to be a mild and efficient method for synthesizing chloroesters in excellent yields.

A single-pot conversion of carboxylic acids to 4-chlorobutyl esters has been developed, which proceeds by a novel procedure where the intermediate acid chlorides are not isolated. nih.gov This method is notable for its mild reaction conditions, which allow for the preservation of sensitive functional groups. nih.gov

Tetrahydrofuran Ring Opening Reactions

A principal method for synthesizing 4-chlorobutyl acetate involves the ring-opening reaction of tetrahydrofuran (THF). This process typically involves reacting THF, a saturated cyclic ether, with an acyl halide, such as acetyl chloride, or a carboxylic acid anhydride (B1165640) like acetic anhydride. google.comsciencemadness.orgprepchem.com The cleavage of the stable ether bond in the THF ring is the critical step in this transformation.

The reaction is generally conducted by refluxing a mixture of tetrahydrofuran and acetyl chloride in the presence of a catalytic amount of a Lewis acid. prepchem.com For instance, boiling a mixture of 50g of THF and 65g of acetyl chloride with a minute quantity (0.01g) of zinc chloride for 90 minutes results in a 76% yield of 4-chlorobutyl acetate. prepchem.com Another documented procedure involves reacting 0.573 moles of THF with acetyl chloride using 15mg of anhydrous zinc chloride as a catalyst, achieving a 68% yield after distillation. sciencemadness.org

The general mechanism involves the coordination of the catalyst to the ether oxygen, making the ring more susceptible to nucleophilic attack by the chloride ion (from acetyl chloride) or another nucleophile present in the reaction mixture. This attack opens the ring, leading to the formation of the 4-chlorobutyl group, which is subsequently esterified by the acetate group. In the absence of a promoter like acetic anhydride, the polymerization of THF may occur, but the presence of the anhydride is crucial for the ring-opening leading to the desired ester. mdpi.com

Role of Catalysts in Ether Cleavage for Haloester Production

Catalysts are indispensable for the efficient cleavage of the ether C-O bond in the synthesis of haloesters from cyclic ethers like THF. wikipedia.org Due to the high chemical stability of ethers, cleaving this bond requires strong reagents or specific catalysts. wikipedia.org Lewis acids, such as zinc chloride and stannic chloride (a Friedel-Crafts catalyst), are commonly employed to facilitate this reaction. google.comsciencemadness.orgprepchem.com

The catalyst's primary role is to act as an electrophile, activating the ether by coordinating to the oxygen atom. This polarization of the C-O bond makes the adjacent carbon atom more susceptible to nucleophilic attack. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. wikipedia.org In the case of primary ethers like THF, the cleavage typically follows a bimolecular (Sₙ2) pathway. masterorganicchemistry.comlibretexts.org The halide anion, provided by the hydrogen halide or acyl halide, then acts as the nucleophile, attacking one of the alpha-carbons and cleaving the ring. wikipedia.org

A specific example is the use of stannic chloride to produce 4-chlorobutyl acetate by reacting THF with acetic acid and hydrochloric acid at temperatures ranging from 20°C to 250°C. google.com Similarly, zinc bromide has been shown to catalyze the ring-opening of THF with acyloxyphosphonium bromide to yield 4-bromobutyl esters, demonstrating the versatility of Lewis acid catalysts in this class of reactions. researchgate.net

CatalystReactantsProductReported YieldReference
Zinc chloride (anhydrous)Tetrahydrofuran, Acetyl chloride4-chlorobutyl acetate76% prepchem.com
Zinc chloride (anhydrous)Tetrahydrofuran, Acetyl chloride4-chlorobutyl acetate68% sciencemadness.org
Stannic chlorideTetrahydrofuran, Acetic acid, Hydrochloric acid4-chlorobutyl acetateNot specified google.com
Zinc bromideTetrahydrofuran, Acyloxyphosphonium bromide4-bromobutyl estersGood to excellent researchgate.net

Synthesis of Halogenoacetic Acid Esters (General Context)

The synthesis of halogenated acetic acid esters is a broad field in organic chemistry. A common method is the direct esterification of a halogenated acetic acid with an alcohol, often using a strong acid catalyst like sulfuric acid in a suitable solvent such as benzene (B151609). researchcommons.orgresearchcommons.org The choice of solvent can influence the reaction rate and yield; for instance, benzene can enhance the rate of bimolecular nucleophilic exchange in reactions with primary alcohols. researchcommons.org

Another approach involves the reaction of an acylal with a hydrogen halide. google.com For example, chloromethyl acetate can be formed from the reaction of methylene (B1212753) diacetate with hydrogen chloride, although isolation can be challenging. google.com The use of a Lewis acid can also facilitate this type of reaction. google.com

Metal-catalyzed methods have also been developed for synthesizing specific types of halo-esters. For instance, β-haloenol esters can be synthesized via the metal-mediated difunctionalization of alkynes. mdpi.com Silver(I) salts like AgBF₄ have been used to catalyze the reaction of terminal alkynes with N-halosuccinimides and acetic anhydride to produce (Z)-haloenol acetates. mdpi.com

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, research has focused on developing more environmentally benign and sustainable methods for ester synthesis, which can be applied to the production of compounds like this compound.

Development of Eco-Friendly Catalytic Systems for Esterification

The development of green catalytic systems aims to replace hazardous and corrosive traditional catalysts, such as strong mineral acids, with more sustainable alternatives. Solid acid catalysts are a major focus because they are often easily separable, reusable, and less corrosive. researchgate.net

Examples of eco-friendly catalysts for esterification include:

Pillared Clays : Aluminum-pillared bentonite (B74815) clay, derived from natural clay, has been used as a heterogeneous catalyst for the esterification of acetic acid and ethanol. It demonstrated high activity, achieving a 95.79% conversion of acetic acid at 363 K. researchgate.net

Nanosized Metal Oxides : Titanium dioxide (TiO₂) nanoparticles are considered promising green catalysts due to their chemical stability, low cost, and high reusability. nih.gov They have shown effectiveness in the esterification of levulinic acid, with catalytic activity linked to the number of acid sites on the nanoparticle surface. nih.gov

Bimetallic Oxide Clusters : Innovative catalysts, such as rhodium-ruthenium (RhRu) bimetallic oxide clusters, have been developed for ester-producing reactions. These catalysts are highly efficient and use molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct. labmanager.com

Organic Catalysts : Research into purely organic catalysts, composed of elements like carbon, hydrogen, and oxygen, offers an alternative to metal-based systems. These catalysts are cheaper, safer, and more environmentally friendly than conventional metal catalysts. innovationnewsnetwork.com

Catalyst TypeExampleKey AdvantagesReference
Solid Acid (Pillared Clay)Aluminum-Pillared BentoniteEco-friendly, reusable, high conversion rate researchgate.net
Solid Acid (Nanoparticles)Titanium dioxide (TiO₂)Stable, low-cost, reusable, non-toxic nih.gov
Bimetallic Oxide ClustersRhRuOₓ/CUses O₂ as oxidant, water is the only byproduct, highly active labmanager.com
Organic CatalystNot specifiedCheaper, safer, metal-free, sustainable innovationnewsnetwork.com

Sustainable Feedstock Utilization in Chlorobutyl Ester Production (General Context)

A key aspect of green chemistry is the use of renewable feedstocks. For the production of chlorobutyl esters, this involves sourcing the butanol and acetate components from sustainable, bio-based materials rather than petroleum derivatives.

Levulinic acid is a significant biomass-derived platform molecule that can be efficiently produced on a large scale. nih.gov The catalytic esterification of levulinic acid to produce levulinate esters, which are valuable biofuels and chemical precursors, is a well-studied green process. nih.gov While not a direct route to this compound, this demonstrates the principle of converting biomass into valuable esters.

Reaction Mechanisms and Structure Reactivity Relationships

Mechanistic Studies of Esterification Reactions

The synthesis of acetic acid, 3-chlorobutyl ester can be achieved through several esterification routes, with acid-catalyzed reactions being a prominent method.

The classic method for forming esters from a carboxylic acid and an alcohol is the Fischer-Speier esterification, which involves refluxing the reactants in the presence of a strong acid catalyst. 88guru.comwikipedia.org The mechanism is a reversible, multi-step process: wikipedia.orgmdpi.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. 88guru.comwikipedia.orgmasterorganicchemistry.com

Nucleophilic Attack: The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon. 88guru.comwikipedia.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). wikipedia.orgmasterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water. 88guru.comwikipedia.org

Deprotonation: The final step is the deprotonation of the resulting protonated ester to yield the final ester product. wikipedia.org

This equilibrium-driven process can be influenced by removing water or using an excess of one of the reactants to favor product formation. masterorganicchemistry.comorganic-chemistry.org Common catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and various Lewis acids. 88guru.com

An alternative pathway for synthesizing chlorobutyl esters involves the ring-opening of tetrahydrofuran (B95107) (THF) with an acyl chloride in the presence of a catalyst like zinc chloride. google.comprepchem.comsciencemadness.org This method offers a direct route to 4-chlorobutyl acetate (B1210297). prepchem.comsciencemadness.org

The direct addition of carboxylic acids to alkenes presents another route to ester synthesis. The kinetics of this reaction are significantly influenced by the structure of the olefin. Studies have shown that the rate of ester formation decreases with increased steric hindrance around the double bond. For instance, in the esterification of olefins with acetic acid, an increase in the length of a side aliphatic substituent, such as moving from 2-methyl-1-pentene (B165372) to 2-ethyl-1-pentene, leads to a decrease in the reaction rate. e3s-conferences.org

The regioselectivity of the addition is also a key factor. While classical methods often yield Markovnikov addition products, recent developments have focused on anti-Markovnikov addition through photoredox catalysis. nih.govacs.org In these systems, the reaction of trisubstituted aliphatic alkenes like 2-methyl-2-butene (B146552) with acetic acid has been shown to produce the corresponding acetate adducts in good yields. nih.govacs.org

Table 1: Effect of Olefin Structure on Esterification with Acetic Acid

OlefinCatalyst SystemProduct TypeYieldReference
2-methyl-1-penteneSulfuric AcidMarkovnikovHigher Rate e3s-conferences.org
2-ethyl-1-penteneSulfuric AcidMarkovnikovLower Rate e3s-conferences.org
2-methyl-2-butenePhotoredox CatalystAnti-Markovnikov74% nih.govacs.org
1-methylcyclopentenePhotoredox CatalystAnti-Markovnikov61% nih.govacs.org

Reactivity of the Ester Moiety

The ester linkage in this compound is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.

Ester hydrolysis is the reverse of Fischer-Speier esterification and can be catalyzed by either acid or base. In the presence of excess water and an acid catalyst, the equilibrium shifts towards the carboxylic acid and alcohol. masterorganicchemistry.comorganic-chemistry.org The mechanism follows the reverse steps of the acid-catalyzed esterification.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt and the corresponding alcohol.

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base. For instance, the transesterification of ethyl acetate with butanol to produce butyl acetate has been studied using heterogeneous catalysts like zeolites. rsc.org This process is relevant for producing different esters from a common starting material and can be applied to this compound to generate other chlorobutyl esters or to replace the chlorobutyl group with a different alcohol moiety.

Reactivity of the Chlorinated Butyl Chain

The chlorine atom on the butyl chain introduces another reactive site into the molecule, primarily through nucleophilic substitution and elimination reactions. libretexts.orgjove.comyoutube.com Alkyl halides are electrophilic and can react with nucleophiles, leading to the substitution of the halogen. libretexts.org

The reactivity of the alkyl halide is dependent on several factors, including the nature of the alkyl group (primary, secondary, or tertiary), the leaving group, the nucleophile, and the solvent. msu.edu Primary and secondary alkyl halides, like the 3-chlorobutyl group, can undergo both SN2 and SN1 reactions, as well as E2 and E1 elimination reactions. libretexts.org

In an SN2 reaction, a nucleophile attacks the carbon bearing the halogen in a single, concerted step, leading to an inversion of stereochemistry. libretexts.org In an SN1 reaction, the leaving group departs first to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org The stability of the potential carbocation is a key factor in determining the likelihood of an SN1 pathway.

Elimination reactions (E1 and E2) compete with substitution and result in the formation of an alkene. libretexts.org The choice between substitution and elimination is influenced by the strength of the base/nucleophile and the reaction conditions. libretexts.org Strong, sterically hindered bases tend to favor elimination.

The presence of the ester group can also influence the reactivity of the chlorinated chain, potentially through electronic effects or by acting as an internal nucleophile under certain conditions, which could lead to cyclization products.

Nucleophilic Substitution Reactions on the Chlorinated Carbon

Nucleophilic substitution on the C-3 carbon of 3-chlorobutyl acetate can proceed through two primary mechanisms: the unimolecular S(_N)1 pathway and the bimolecular S(_N)2 pathway. The operative mechanism is dictated by several factors, including the nature of the nucleophile, the solvent polarity, and the potential for intramolecular participation by the acetate group.

In a classic S(_N)2 reaction, a strong nucleophile directly attacks the electrophilic carbon atom, leading to inversion of stereochemistry in a single, concerted step. For instance, the reaction with a potent nucleophile like the azide (B81097) ion (N(_3)(-)) in a polar aprotic solvent would be expected to favor this pathway.

Conversely, the S(_N)1 mechanism involves the formation of a carbocation intermediate in a slow, rate-determining step, followed by a rapid attack by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the intermediate carbocation. For 3-chlorobutyl acetate, a secondary alkyl halide, the formation of a secondary carbocation is possible, though it may be in competition with the S(_N)2 mechanism.

A crucial aspect of the reactivity of 3-chlorobutyl acetate is the potential for neighboring group participation (NGP) , also known as anchimeric assistance, by the ester's carbonyl oxygen. The lone pair of electrons on the carbonyl oxygen can act as an internal nucleophile, attacking the chlorinated carbon to form a five-membered cyclic acetoxonium ion intermediate. This intramolecular cyclization is an S(_N)2-like process, resulting in the displacement of the chloride ion. The subsequent attack by an external nucleophile on this cyclic intermediate opens the ring. This two-step process, involving two consecutive S(_N)2-type inversions, ultimately leads to a product with retention of configuration at the reaction center. This participation can significantly accelerate the reaction rate compared to a similar compound lacking the participating group.

The table below illustrates the expected outcomes for nucleophilic substitution under different conditions, highlighting the competition between the S(_N)2 and NGP mechanisms.

NucleophileSolventExpected Major PathwayPrimary ProductStereochemical Outcome
Sodium Azide (NaN3)Dimethylformamide (DMF)SN23-Azidobutyl acetateInversion
Acetic Acid (CH3COOH)Acetic Acid (solvolysis)NGP/SN13-Acetoxybutyl acetateRetention/Racemization
Ethanol (CH3CH2OH)Ethanol (solvolysis)NGP/SN13-Ethoxybutyl acetateRetention/Racemization

Elimination Reactions to Form Unsaturated Esters

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to yield unsaturated esters, primarily but-3-en-1-yl acetate and but-2-en-1-yl acetate. The two main pathways for elimination are the unimolecular E1 and the bimolecular E2 mechanisms.

The E2 mechanism is a concerted process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. This pathway is favored by strong, bulky bases and higher temperatures. The regioselectivity of the E2 reaction is governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base.

The E1 mechanism, which competes with the S(_N)1 reaction, proceeds through the same carbocation intermediate. Deprotonation from a carbon adjacent to the carbocation center by a weak base (or the solvent) then forms the alkene.

The choice between substitution and elimination is a delicate balance. Strong, sterically hindered bases like potassium tert-butoxide will strongly favor elimination, whereas smaller, more nucleophilic bases like sodium ethoxide may give a mixture of substitution and elimination products.

The following table summarizes the expected major products from elimination reactions under different basic conditions.

BaseSolventExpected Major PathwayMajor Alkene Product(s)
Sodium Ethoxide (NaOEt)EthanolE2/SN2But-2-en-1-yl acetate (Zaitsev) & 3-ethoxybutyl acetate
Potassium tert-Butoxide (KOtBu)tert-ButanolE2But-3-en-1-yl acetate (Hofmann)

Investigations into Stereochemical Outcomes of Reactions Involving this compound

The stereochemical outcome of reactions involving an optically active starting material provides profound insight into the operative reaction mechanism. For chiral this compound, the stereochemistry of the products is a direct consequence of the reaction pathway.

Inversion of Configuration: A pure S(_N)2 reaction will lead to a complete inversion of the stereocenter. For example, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer.

Retention of Configuration: As discussed, neighboring group participation by the acetate group, proceeding through a cyclic acetoxonium ion, results in a net retention of configuration. The reaction of an optically active 3-chlorobutyl ester in a solvent like acetic acid would be expected to yield a product with the same stereochemistry as the starting material, a hallmark of anchimeric assistance.

Racemization: An S(_N)1 reaction, which proceeds through a planar carbocation intermediate, allows for the nucleophile to attack from either face with nearly equal probability. This leads to the formation of a racemic mixture of enantiomers, resulting in a loss of optical activity.

Therefore, the careful analysis of the stereochemistry of the products formed from a reaction of optically active this compound is a powerful tool for elucidating the dominant reaction mechanism. The observation of retention of configuration would provide strong evidence for the significant role of the acetate group in facilitating the substitution reaction via neighboring group participation.

Applications in Advanced Organic Synthesis and Materials Science

Acetic Acid, 3-Chlorobutyl Ester as a Chemical Intermediate

As a bifunctional molecule, this compound serves as a pivotal intermediate, enabling the construction of more complex molecular frameworks.

The compound is a recognized reagent in the synthesis of novel pharmaceutical agents. For instance, 4-Chlorobutyl acetate (B1210297), an isomer of the subject compound, is utilized in the synthesis of innovative cyclic ADP ribose derivatives. pharmaffiliates.com It also plays a role as a reagent in the synthesis of a transient receptor potential melastatin 2 (TRPM2) antagonist, which is involved in the regulation of insulin (B600854) secretion. pharmaffiliates.com The presence of the reactive chloro group allows for nucleophilic substitution, a key step in building the carbon skeleton of these biologically active molecules.

While specific examples of agrochemicals derived directly from this compound are not extensively detailed in readily available literature, its structural motifs are pertinent to this sector. Chlorinated organic compounds and esters are common moieties in a variety of pesticides and herbicides. The dual functionality of this ester makes it a potential building block for creating new active ingredients in crop protection. Furthermore, in the realm of fine chemicals, it can be used as an intermediate in the preparation of detergents. google.com

The reactivity of the carbon-chlorine bond, coupled with the ester functionality, allows for a variety of chemical transformations, making this compound a versatile building block. The chloro group can be displaced by a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce new functional groups and extend the carbon chain. The ester group, on the other hand, can undergo hydrolysis to yield the corresponding alcohol or transesterification to create different ester derivatives. This orthogonality of reactive sites is highly valuable in multi-step organic syntheses.

Polymerization and Polymer Chemistry

The structure of this compound suggests its potential utility in the field of polymer chemistry, particularly in the synthesis of polyesters through condensation polymerization.

In principle, the ester and chloro functionalities of this compound allow for its incorporation into polyester (B1180765) chains. The ester group could undergo transesterification with a diol, while the chloro group could serve as a site for post-polymerization modification or as a reactive handle to initiate other polymerization processes. However, specific research detailing the direct polymerization of this compound into polyester systems is not prominent in the reviewed literature.

Condensation polymerization is a process where monomers join together, losing small molecules like water as byproducts. terrificscience.org Polyesters are a classic example of condensation polymers, typically formed from the reaction of a dicarboxylic acid with a diol. terrificscience.org Esters, in a general sense, are the repeating linkages that define polyesters. While this compound is not a traditional monomer for creating a homopolymer via condensation, its structure is relevant. The ester group is the characteristic feature of polyesters, and the presence of the alkyl halide offers a reactive site that could potentially be used to create functionalized or graft copolymers.

Impact on Polymer Properties when Integrated as a Monomer or Comonomer

The incorporation of halogenated monomers into polymer chains is a well-established strategy for modifying polymer properties. d-nb.info While specific studies on the polymerization of this compound are scarce, the presence of the chlorobutyl group is anticipated to impart several key characteristics to a polymer matrix.

In the broader context of chlorinated polymers, chlorinated esters, derived from sources like palm kernel and coconut oils, have been investigated as secondary plasticizers for polyvinyl chloride (PVC). researchgate.net These chlorinated esters can enhance thermal stability and compatibility within the polymer matrix. researchgate.net While these are not direct polymerization applications, they highlight the role of chlorinated esters in modifying polymer properties.

Electropolymerization Reactions in Acetic Acid Environments (General Context)

Electropolymerization is a versatile technique for creating polymer films on conductive surfaces. mdpi.com The process involves the electrochemical oxidation or reduction of a monomer to form reactive species that then polymerize. The reaction environment, including the solvent and electrolyte, plays a crucial role in the polymerization process and the properties of the resulting film.

Acetic acid can serve as a component of the electrolyte system in electropolymerization. For instance, the electropolymerization of aniline (B41778) has been studied in aqueous and mixed solvent systems containing acetic acid and ammonium (B1175870) acetate to control the pH. cvut.cz The acidity of the medium can significantly influence the polymerization rate and the structure of the resulting polymer. routledge.com In some systems, increasing the acid content can lead to a more rapid polymerization reaction due to the enhanced protonation of the monomer. routledge.com

While there is no specific research detailing the electropolymerization of or in the presence of this compound, the general principles suggest that the acetic acid moiety could potentially participate in the electrochemical environment, while the chlorinated butyl group could offer a site for subsequent modification of the electropolymerized film.

Functional Material Development

The reactivity of the chlorine atom in this compound makes it a valuable building block for the development of functional materials with tailored properties.

Derivatization for Specialized Coatings and Adhesives

The development of advanced coatings and adhesives often relies on the use of functional additives to enhance performance characteristics such as adhesion, durability, and resistance to environmental factors. pageplace.de While specific data for this compound is limited, its isomer, 4-chlorobutyl acetate, is known to be used in the formulation of adhesives and sealants, where it can enhance bonding strength and durability.

The chlorine atom in this compound provides a reactive handle for derivatization. This allows for the grafting of other functional groups onto the molecule, which can then be incorporated into coating or adhesive formulations. For example, the chlorine could be substituted by a nucleophile to introduce functionalities that can cross-link with a polymer matrix, thereby improving the cohesive strength of the material. The modification of polymer side chains is a known strategy to significantly impact adhesion properties. d-nb.info

Integration into Novel Composites

Composite materials, which consist of a matrix and a reinforcement phase, offer a wide range of properties that can be tailored for specific applications. The integration of functional molecules into the matrix or at the interface between the matrix and reinforcement is a key area of research.

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to elucidating the molecular architecture of Acetic acid, 3-chlorobutyl ester. Various methods are employed to probe different aspects of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound (CH₃C(O)OCH₂CH₂CH(Cl)CH₃), ¹H NMR spectroscopy provides information on the chemical environment of each proton. The expected spectrum would show distinct signals corresponding to the different proton groups: a singlet for the acetate (B1210297) methyl protons, and multiplets for the protons on the butyl chain, with their chemical shifts and splitting patterns confirming the connectivity.

¹³C NMR spectroscopy complements this by identifying the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the ester group, the two carbons bonded to oxygen and chlorine, and the methyl carbons. spectrabase.comchemicalbook.com Public databases confirm the existence of ¹H NMR spectral data for this compound, obtained using instruments like the Varian A-60. nih.gov

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by a strong absorption band characteristic of the carbonyl (C=O) stretch of an aliphatic ester, typically appearing in the 1750-1735 cm⁻¹ region. orgchemboulder.com

This is complemented by two or more distinct C-O stretching bands between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com The presence of these three intense peaks is often referred to as the "Rule of Three" for esters. spectroscopyonline.com Additionally, a C-Cl stretching vibration would be expected in the 800-600 cm⁻¹ range. Public chemical databases indicate the availability of both FTIR and Raman spectra for this compound. nih.gov Raman spectroscopy is also highly sensitive to the C=O bond and can be used to study the structural composition of the compound in various states. soken.ac.jpresearchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and to deduce the structure from fragmentation patterns. The molecular formula of this compound is C₆H₁₁ClO₂, corresponding to a molecular weight of approximately 150.60 g/mol . nih.gov High-resolution mass spectrometry can confirm the exact mass, which is calculated to be 150.0447573 Da. nih.gov

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which results in two molecular ion peaks (M and M+2) with a relative intensity ratio of approximately 3:1. The fragmentation pattern would likely include a prominent peak for the acylium ion [CH₃CO]⁺ at an m/z of 43 and other fragments resulting from the cleavage of the ester and the loss of the chlorobutyl group.

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aliphatic esters like this compound typically exhibit a weak absorption maximum in the ultraviolet region, around 200-215 nm. uark.edu This absorption is attributed to the n→π* (non-bonding to anti-bonding pi orbital) electronic transition of the carbonyl group. uark.edu While not as structurally diagnostic as NMR or IR, UV-Vis spectroscopy can be a valuable tool for quantitative analysis of the compound in solution. uark.eduresearchgate.net

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, such as reactants from its synthesis or structural isomers, and for confirming its purity.

Gas Chromatography (GC) is a primary technique for assessing the purity of volatile compounds like this compound. The compound's retention time, or more specifically its Kovats Retention Index, is a characteristic property used for its identification on different types of GC columns. nih.gov Experimental data provides specific retention indices for this compound on both non-polar and polar stationary phases, which aids in its unambiguous identification and separation from isomers like 4-chlorobutyl acetate. nih.govnih.gov

When GC is coupled with a mass spectrometer (GC-MS), it becomes a powerful analytical duo. GC separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes, confirming its molecular weight and structural identity through its fragmentation pattern. nih.gov

Interactive Data Table: Kovats Retention Index for this compound nih.gov

Column TypeIndex Value
Standard Non-Polar949
Standard Non-Polar961
Standard Non-Polar972
Standard Non-Polar981
Standard Polar1422
Standard Polar1424
Standard Polar1427
Standard Polar1432

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For the quantitative analysis of "this compound," a reversed-phase HPLC (RP-HPLC) method is a suitable approach. While specific application notes for this exact compound are not extensively detailed in publicly available literature, a robust method can be developed based on the analysis of similar alkyl halides and esters. tandfonline.comnih.gov

A typical HPLC system for the quantitative analysis of "this compound" would consist of a pump, an injector, a column, a detector, and a data acquisition system. The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Methodology and Findings:

A plausible HPLC method for the quantitative determination of "this compound" would involve the following parameters:

Column: A C18 (ODS - octadecylsilane) column is a common choice for the separation of moderately polar organic compounds like esters. tandfonline.com

Mobile Phase: A mixture of a polar organic solvent, such as methanol (B129727) or acetonitrile, and water would be effective. amazonaws.com The ratio can be optimized to achieve the best separation and peak shape. An isocratic elution, where the mobile phase composition remains constant, is often sufficient for the analysis of a pure or simple mixture of the compound. tandfonline.comnih.gov

Detector: Due to the lack of a strong chromophore in "this compound," a UV detector set at a low wavelength (e.g., 205-220 nm) could be used, although sensitivity might be limited. nih.gov A more universal detector, such as a Refractive Index (RI) detector, is also a viable option for quantitative separation of alkyl halides. tandfonline.com For enhanced sensitivity and specificity, particularly in complex matrices, derivatization with a UV-absorbing or fluorescent tag, followed by LC-MS/MS analysis, can be employed. nih.gov

Quantitative Analysis: Quantification is typically achieved through the external standard method. ksu.edu.sa This involves creating a calibration curve by plotting the peak area (or height) of known concentrations of a pure "this compound" standard against their corresponding concentrations. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on the calibration curve. The internal standard method can also be used to improve precision by correcting for variations in injection volume. ksu.edu.sa

The results of such an analysis would provide the precise concentration of "this compound" in a given sample. The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) as per established guidelines to ensure the reliability of the data. nih.gov

Interactive Data Table: Hypothetical HPLC Parameters

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard for reversed-phase separation of moderately polar compounds.
Mobile Phase Methanol:Water (70:30 v/v)Provides good separation for esters with isocratic elution. nih.gov
Flow Rate 1.0 mL/minA typical flow rate for analytical HPLC. nih.gov
Detector UV at 210 nm or RIUV for some sensitivity; RI for universal detection. tandfonline.comnih.gov
Injection Volume 20 µLStandard injection volume for analytical HPLC.
Temperature AmbientSufficient for routine analysis.

X-ray Crystallography for Solid-State Structure Determination

As of the current body of scientific literature, there are no publicly available reports on the single-crystal X-ray diffraction analysis of "this compound." The compound is a liquid at room temperature, which necessitates cooling to a solid state for such analysis. While crystallographic data exists for simpler related molecules like acetic acid, this information cannot be directly extrapolated to determine the solid-state structure of its 3-chlorobutyl ester derivative. crystallography.netnih.gov

Theoretical Application:

Should a suitable crystal of "this compound" be grown, the process of X-ray crystallographic analysis would involve the following steps:

Crystal Growth: A single, high-quality crystal would need to be grown, typically by slow evaporation of a solvent or by carefully cooling the liquid compound.

Data Collection: The crystal would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, would be collected on a detector.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice would be determined from the diffraction pattern using complex mathematical methods. This initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.

The resulting data would provide definitive information on the molecular geometry, including the conformation of the butyl chain and the orientation of the chloro and ester functional groups in the solid state. This would be invaluable for computational modeling and for understanding intermolecular interactions in the crystalline phase.

Interactive Data Table: Required Data for Crystallographic Analysis

Data PointDescription
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry elements of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The x, y, and z coordinates of each atom in the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.

Computational and Theoretical Studies

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulations for acetic acid, 3-chlorobutyl ester have been reported in the scientific literature. MD simulations are instrumental in exploring the conformational landscape of flexible molecules and understanding their interactions with other molecules, such as solvents or biological macromolecules. For this compound, such simulations could reveal the preferred spatial arrangements of the molecule, the dynamics of its flexible butyl chain, and the nature of its intermolecular interactions, which are crucial for understanding its physical properties and behavior in different environments.

Reaction Pathway Modeling and Transition State Analysis

Detailed computational modeling of reaction pathways and transition state analyses involving this compound are not documented in available research. This type of computational investigation is critical for elucidating the mechanisms of chemical reactions. For instance, modeling the hydrolysis of the ester or nucleophilic substitution at the carbon bearing the chlorine atom would involve locating the transition state structures and calculating the activation energies, thereby providing a deep understanding of the reaction kinetics and mechanism. The lack of such studies means that the mechanistic details of reactions involving this compound can only be inferred from general knowledge of related haloalkyl esters.

Structure-Property Relationship Predictions through Computational Methods

While Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are common for various classes of chemical compounds, specific predictive models centered on or including this compound are not found in the literature. These computational methods are vital for predicting the biological activity or physical properties of compounds based on their molecular structure. The development of such models requires a dataset of related compounds with known properties, and it appears that this compound has not been included in such published analyses.

Environmental Transformation and Degradation Pathways

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many organic chemicals from the environment.

There are no specific microbial degradation studies available for Acetic acid, 3-chlorobutyl ester. However, the biodegradability of this compound can be inferred from studies on structurally similar molecules.

Esters, in general, are susceptible to microbial degradation. Microorganisms produce enzymes called esterases that can hydrolyze the ester bond. For example, n-butyl acetate (B1210297) is considered to be readily biodegradable. ashland.com Studies on the biodegradation of short-chain phthalate (B1215562) esters have also shown that bacteria can cleave the ester linkages. nih.govresearchgate.net

The chlorinated alkyl portion of the molecule would also be subject to microbial action. Microorganisms have been shown to degrade short-chain chlorinated paraffins, which involves the cleavage of carbon-chlorine bonds (dehalogenation). mdpi.com The anaerobic biodegradation of 2,4,5-trichlorophenoxyacetic acid also proceeds via sequential dehalogenation steps. nih.gov

Based on this information, it is plausible that microorganisms could degrade this compound through a combination of ester hydrolysis and dehalogenation. The rate and extent of degradation would depend on various factors, including the microbial populations present, nutrient availability, and environmental conditions.

As no direct degradation studies have been conducted on this compound, its specific degradation products and intermediates have not been experimentally identified. However, based on the likely degradation pathways discussed above, a set of potential intermediates and final products can be proposed.

Table 2: Postulated Biotic Degradation Products of this compound

Initial Reaction Intermediate Products Potential Final Products
Ester Hydrolysis Acetic acid, 3-Chloro-1-butanolCarbon dioxide, Water, Chloride
Dehalogenation Butyl acetate, 1,3-ButanediolCarbon dioxide, Water

Disclaimer: This table presents hypothetical degradation products based on the known metabolism of similar compounds, as specific studies on this compound are not available.

The initial step in the biotic degradation is likely the hydrolysis of the ester bond by microbial esterases, yielding acetic acid and 3-chloro-1-butanol. Acetic acid is a readily biodegradable compound that can be utilized by many microorganisms and ultimately mineralized to carbon dioxide and water. nih.gov The 3-chloro-1-butanol intermediate would then likely undergo dehalogenation, where the chlorine atom is removed. The resulting butanol derivative would be further metabolized. Alternatively, dehalogenation could occur first, followed by the breakdown of the remaining carbon structure.

Factors Influencing Biodegradation Rates of this compound

The rate at which this compound is broken down by microorganisms in the environment is influenced by a combination of physical, chemical, and biological factors. While specific research on this particular compound is limited, the principles governing the biodegradation of other short-chain halogenated aliphatic esters provide a strong basis for understanding its environmental fate. Key determinants of its biodegradation rate include temperature, pH, the presence of specific microbial populations, and the availability of other organic compounds that can support microbial growth.

The structure of the compound itself plays a crucial role. The presence of both an ester linkage and a chlorine atom dictates the enzymatic pathways required for its breakdown. The initial step in the biodegradation of many esters is hydrolysis, catalyzed by esterase enzymes, which would cleave this compound into acetic acid and 3-chlorobutanol. nih.govnih.gov Subsequently, the chlorinated alcohol would need to be further metabolized, a process often initiated by dehalogenase enzymes that remove the chlorine atom. nih.govnih.gov The efficiency of these enzymatic reactions is highly dependent on the surrounding environmental conditions.

Temperature:

Temperature is a critical factor affecting the metabolic activity of microorganisms. Generally, biodegradation rates increase with temperature up to an optimal point, beyond which the enzymes responsible for degradation can become denatured and lose their function. For many soil and water microorganisms, the optimal temperature for the degradation of organic pollutants, including esters, typically falls within the range of 20 to 40°C. nih.govresearchgate.net For instance, a study on the degradation of short-chain phthalate esters by Sinomonas sp. S2 found that the optimal temperature for degradation was 40°C, with effective degradation occurring between 20 and 40°C. nih.govresearchgate.net Similarly, the degradation of other chlorinated aliphatic compounds is also temperature-dependent. It is expected that the biodegradation of this compound would follow a similar trend, with higher rates in warmer environments.

pH:

The pH of the soil or water matrix significantly influences both the activity of microbial enzymes and the bioavailability of the compound. Most bacteria involved in the biodegradation of organic pollutants thrive in environments with a pH between 6.5 and 7.5. openjournalsnigeria.org.ng Extreme pH values, whether acidic or alkaline, can inhibit microbial growth and enzymatic function. For example, the degradation of the biocide 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) was found to be stable in acidic media but degraded more rapidly in alkaline solutions, with the rate increasing with pH. researchgate.net In the case of ester biodegradation, studies on phthalate esters have shown that degradation can occur over a pH range of 5 to 9, with an optimal pH often around 7.0. nih.govresearchgate.net Therefore, the biodegradation of this compound is likely to be most efficient in neutral to slightly alkaline or acidic conditions.

Microbial Populations and Co-metabolism:

The presence of microbial communities with the appropriate enzymatic machinery is fundamental for biodegradation to occur. The degradation of halogenated compounds often requires specific enzymes, and not all microorganisms possess this capability. nih.govnih.gov The process can occur through direct metabolism, where the microorganism uses the compound as a source of carbon and energy, or through co-metabolism. In co-metabolism, the degradation of the target compound is facilitated by enzymes produced by the microorganism for the metabolism of another substrate, known as the primary substrate. diva-portal.orgnih.gov For instance, methane-oxidizing bacteria have been shown to co-metabolize chlorinated ethenes. nih.gov The biodegradation of this compound could be enhanced in environments rich in other organic matter that can support the growth of a diverse microbial population capable of producing the necessary esterases and dehalogenases.

Interactive Data Table: Factors Affecting Biodegradation of Structurally Similar Compounds

FactorCompound TypeOrganism/SystemObserved Effect on Biodegradation RateReference
Temperature Short-chain Phthalate EstersSinomonas sp. S2Optimal at 40°C; effective between 20-40°C. nih.govresearchgate.net
pH Short-chain Phthalate EstersSinomonas sp. S2Optimal at pH 7.0; effective between pH 5-9. nih.govresearchgate.net
pH 5-chloro-2-methyl-4-isothiazolin-3-oneChemical HydrolysisStable in acidic media; degradation rate increases with increasing pH in alkaline solutions. researchgate.net
Co-metabolism Chlorinated Ethenes (TCE, cis-DCE)Methane-oxidizing bacteriaSignificant degradation in the presence of methane (B114726) as a primary substrate. nih.gov
Compound Structure Phthalate EstersMixed microbial culturesShorter alkyl chains are more readily biodegraded than longer chains. lu.se

Future Research on this compound: An Interdisciplinary Outlook

The chemical compound this compound, a member of the haloalkyl ester family, presents a landscape ripe for scientific inquiry. While its isomers and related compounds have found utility in various synthetic applications, the specific potential of the 3-chloro variant remains largely uncharted. Future research efforts are poised to unlock its capabilities, spanning from the optimization of its synthesis to its application in novel chemical domains. This article explores the prospective research directions and interdisciplinary investigations that could define the future of this promising compound.

Q & A

Q. Q: What are the standard methods for synthesizing acetic acid, 3-chlorobutyl ester, and how can reaction efficiency be validated?

A:

  • Synthesis : The esterification of 3-chlorobutanol with acetic acid using H₂SO₄ as a catalyst is a common method. This follows the general esterification mechanism: acid + alcohol → ester + water. Reaction conditions (e.g., molar ratios, temperature, catalyst concentration) must be optimized to minimize side products like unreacted alcohol or diesters .
  • Validation : Post-synthesis, saponification with alcoholic KOH can quantify ester purity. Residual acidity should be controlled via titration, and GC-MS can confirm molecular identity and detect impurities .

Advanced Reaction Optimization

Q. Q: How can researchers optimize reaction conditions to suppress side reactions (e.g., di-ester formation) during synthesis?

A:

  • Kinetic Control : Lowering reaction temperature (e.g., 60–80°C) and using stoichiometric excess of acetic acid can favor mono-ester formation.
  • Catalyst Selection : Alternative catalysts like p-toluenesulfonic acid (pTSA) or immobilized enzymes may reduce side reactions compared to H₂SO₄ .
  • In Situ Monitoring : Techniques like FT-IR or NMR can track esterification progress and identify intermediates, enabling real-time adjustments .

Analytical Techniques for Structural Confirmation

Q. Q: What advanced spectroscopic methods are recommended for resolving structural ambiguities in chlorinated esters?

A:

  • NMR : ¹H and ¹³C NMR can distinguish between positional isomers (e.g., 3-chlorobutyl vs. 2-chlorobutyl esters). Chlorine’s inductive effect deshields adjacent protons, shifting peaks downfield .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) provides precise molecular formulas. Fragmentation patterns (e.g., loss of Cl⁻ or acetic acid) confirm substituent positions .

Thermodynamic Data Acquisition

Q. Q: How can researchers access reliable thermochemical data (e.g., ΔHvap, heat capacity) for this compound?

A:

  • NIST Databases : Use the NIST Chemistry WebBook for vaporization enthalpies and heat capacities of analogous esters (e.g., butyl acetate) to estimate properties via group contribution methods .
  • Experimental Measurement : Differential scanning calorimetry (DSC) or gas-phase equilibrium studies can directly measure thermodynamic parameters. Cross-validate with literature on chlorinated analogs .

Contradictions in Literature Data

Q. Q: How should discrepancies in reported physicochemical properties (e.g., boiling points) be resolved?

A:

  • Source Evaluation : Prioritize data from peer-reviewed journals or authoritative databases (e.g., NIST) over non-validated sources. Check experimental conditions (e.g., pressure, purity) that may explain variations .
  • Statistical Analysis : Apply regression models to compare datasets. For example, boiling points of esters correlate with molecular weight and chlorine content; deviations may indicate measurement errors .

Stability and Degradation Pathways

Q. Q: What factors influence the hydrolytic stability of this compound, and how can degradation be mitigated?

A:

  • pH Sensitivity : Hydrolysis accelerates under alkaline conditions. Store esters in anhydrous environments with stabilizers (e.g., BHT) to inhibit radical degradation .
  • Degradation Analysis : Use accelerated aging studies (e.g., elevated temperature/humidity) with HPLC to identify breakdown products like 3-chlorobutanol or acetic acid .

Computational Modeling

Q. Q: How can computational methods (e.g., DFT) predict reactivity or spectroscopic properties of this ester?

A:

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Simulate IR/NMR spectra and compare with experimental data to validate models .
  • Reactivity Prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic attack or oxidation .

Safety and Handling Protocols

Q. Q: What safety precautions are critical when handling chlorinated esters in laboratory settings?

A:

  • Ventilation : Use fume hoods to avoid inhalation of volatile esters. Monitor airborne concentrations with gas detectors .
  • PPE : Wear nitrile gloves and safety goggles. Chlorinated esters may cause skin irritation or respiratory distress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.